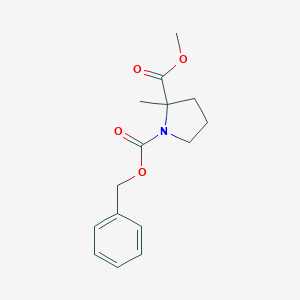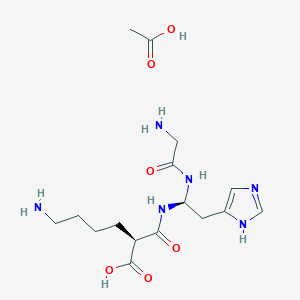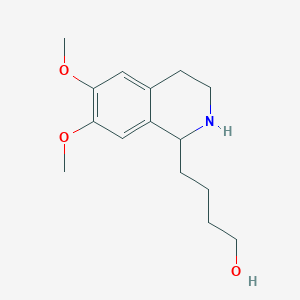
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol, also known as DTB or DTB-H, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DTB belongs to the class of isoquinoline alkaloids and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol acts as a dopamine D2 receptor partial agonist and a serotonin 5-HT1A receptor agonist. It also inhibits the reuptake of dopamine and norepinephrine. These mechanisms of action are thought to contribute to its antipsychotic, antidepressant, and anxiolytic effects.
Effets Biochimiques Et Physiologiques
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol has been found to improve cognitive function in animal models and may have potential as a cognitive enhancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied in animal models and has shown promising results in terms of its potential therapeutic properties. However, more research is needed to determine its efficacy and safety in humans. 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol also has limitations in terms of its solubility and stability, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol may also have potential as a cognitive enhancer and could be studied further in this context. Additionally, more research is needed to determine the efficacy and safety of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol in humans, as well as its potential for drug development.
Méthodes De Synthèse
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol can be synthesized using a multi-step process that involves the reaction of tetrahydroisoquinoline with 4-chlorobutanal, followed by reduction and subsequent alkylation. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol has been studied extensively in scientific research due to its potential therapeutic properties. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
148204-33-5 |
|---|---|
Nom du produit |
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol |
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)butan-1-ol |
InChI |
InChI=1S/C15H23NO3/c1-18-14-9-11-6-7-16-13(5-3-4-8-17)12(11)10-15(14)19-2/h9-10,13,16-17H,3-8H2,1-2H3 |
Clé InChI |
KHQQENQBSOUCAX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCCO)OC |
SMILES canonique |
COC1=C(C=C2C(NCCC2=C1)CCCCO)OC |
Synonymes |
4-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-BUTAN-1-OL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



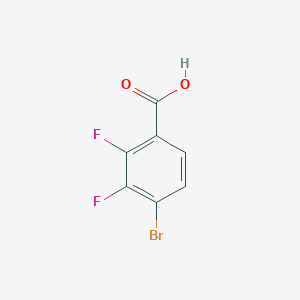

![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)
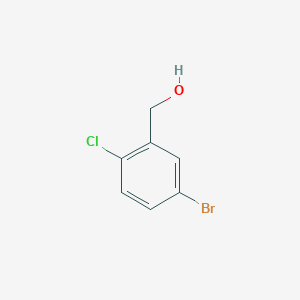
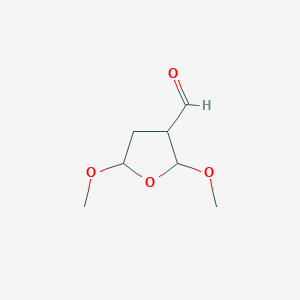
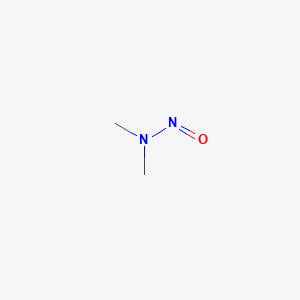
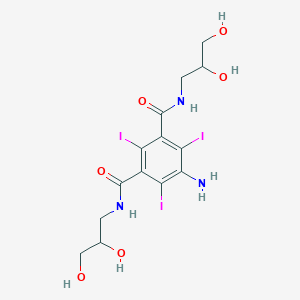
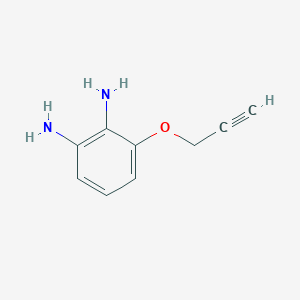
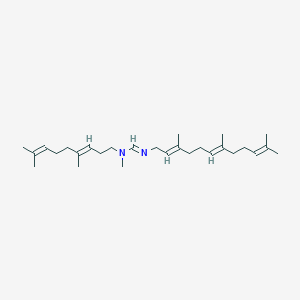
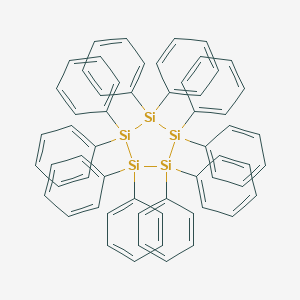
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)
![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)
